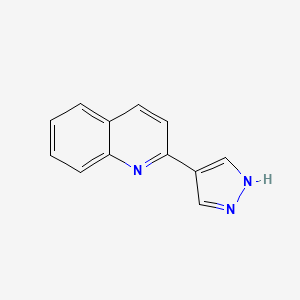

2-(1H-吡唑-4-基)喹啉

描述

2-(1H-pyrazol-4-yl)quinoline, commonly known as 2-PQ, is a heterocyclic aromatic compound that is found in a variety of natural and synthetic sources. It is a colorless, crystalline solid with an aromatic odor. 2-PQ has been studied extensively in recent years due to its potential applications in a variety of scientific fields.

科学研究应用

合成和性质

- 1H-吡唑并[3,4-b]喹啉合成:对100多年的研究进行了全面回顾,突出了1H-吡唑并[3,4-b]喹啉的合成方法、光物理和生物学性质,表明它们有潜力作为荧光传感器和生物活性化合物(Danel et al., 2022)。

生物活性

- 抗微生物剂:合成并评估了新型吡唑并[3,4-d]嘧啶衍生物,包括与2-(1H-吡唑-4-基)喹啉结构相关的衍生物,展示了它们在对抗细菌和真菌感染中的潜力(Holla et al., 2006)。

- 环境监测和成像:一种喹啉附加的吡唑啉衍生物已被开发为Ni2+离子的传感器,展示了在活细胞成像和环境监测中的应用(Subashini et al., 2017)。

- 缓蚀剂:与2-(1H-吡唑-4-基)喹啉结构相关的喹啉衍生物已显示出在酸性介质中作为轻钢的缓蚀剂的显著功效,表明它们在保护工业材料方面的实用性(Saraswat & Yadav, 2020)。

先进材料和化学合成

- 电致发光器件:已开发了一种用于电致发光器件的1H-吡唑并[3,4-b]喹啉的新合成方法,表明它们在有机发光二极管制造中的重要性(Chaczatrian et al., 2004)。

安全和危害

2-(1H-pyrazol-4-yl)quinoline is classified as an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

作用机制

Target of Action

Pyrazole derivatives, which include 2-(1h-pyrazol-4-yl)quinoline, have been found to exhibit a wide spectrum of biological properties . They have been used in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their effects . For instance, some pyrazole derivatives have been found to exhibit COX-2 inhibitory action , which could potentially be a mode of action for 2-(1H-pyrazol-4-yl)quinoline.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the wide range of biological properties exhibited by pyrazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and presence of other compounds can affect the stability and efficacy of a compound . .

生化分析

Biochemical Properties

2-(1H-pyrazol-4-yl)quinoline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with several key biomolecules, including protein kinases and enzymes involved in cellular signaling pathways. For instance, 2-(1H-pyrazol-4-yl)quinoline has been identified as a potent inhibitor of c-MET, a receptor tyrosine kinase involved in cell growth and differentiation . The interaction between 2-(1H-pyrazol-4-yl)quinoline and c-MET involves binding to the ATP-binding site, thereby inhibiting its kinase activity and downstream signaling.

Cellular Effects

The effects of 2-(1H-pyrazol-4-yl)quinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-(1H-pyrazol-4-yl)quinoline has been shown to induce apoptosis and inhibit proliferation by disrupting the c-MET signaling pathway . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2-(1H-pyrazol-4-yl)quinoline involves its binding interactions with biomolecules and subsequent modulation of their activity. At the molecular level, 2-(1H-pyrazol-4-yl)quinoline binds to the ATP-binding site of c-MET, leading to inhibition of its kinase activity . This inhibition results in the blockade of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, 2-(1H-pyrazol-4-yl)quinoline has been shown to induce changes in gene expression by modulating transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrazol-4-yl)quinoline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-pyrazol-4-yl)quinoline remains stable under physiological conditions for extended periods, allowing for sustained inhibition of c-MET activity . Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of compensatory signaling pathways.

Dosage Effects in Animal Models

The effects of 2-(1H-pyrazol-4-yl)quinoline vary with different dosages in animal models. At low doses, this compound effectively inhibits c-MET activity and suppresses tumor growth without causing significant toxicity . At higher doses, 2-(1H-pyrazol-4-yl)quinoline can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

2-(1H-pyrazol-4-yl)quinoline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The primary enzymes involved in the metabolism of 2-(1H-pyrazol-4-yl)quinoline are cytochrome P450 isoforms, which catalyze its oxidation to form reactive intermediates. These intermediates are subsequently conjugated with glutathione or glucuronic acid, facilitating their excretion.

Transport and Distribution

The transport and distribution of 2-(1H-pyrazol-4-yl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration . Additionally, 2-(1H-pyrazol-4-yl)quinoline binds to plasma proteins, such as albumin, which influences its distribution and bioavailability in tissues.

Subcellular Localization

The subcellular localization of 2-(1H-pyrazol-4-yl)quinoline is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with c-MET and other signaling molecules . The targeting of 2-(1H-pyrazol-4-yl)quinoline to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct its localization and stability.

属性

IUPAC Name |

2-(1H-pyrazol-4-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEABRQVZLJNLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402734 | |

| Record name | 2-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439106-87-3 | |

| Record name | 2-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-4-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)